molecular formula C20H29NOS2 B6425288 5-(1,2-dithiolan-3-yl)-1-(3-phenylazepan-1-yl)pentan-1-one CAS No. 2034287-99-3

5-(1,2-dithiolan-3-yl)-1-(3-phenylazepan-1-yl)pentan-1-one

Cat. No.: B6425288
CAS No.: 2034287-99-3
M. Wt: 363.6 g/mol
InChI Key: ZYLICKVHXAYMDM-UHFFFAOYSA-N
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Description

5-(1,2-dithiolan-3-yl)-1-(3-phenylazepan-1-yl)pentan-1-one is a complex organic compound that features a dithiolane ring and a phenylazepane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1,2-dithiolan-3-yl)-1-(3-phenylazepan-1-yl)pentan-1-one typically involves multiple steps:

    Formation of the Dithiolane Ring: This can be achieved through the reaction of a suitable dithiol with a halogenated precursor under basic conditions.

    Synthesis of the Phenylazepane Moiety: This involves the cyclization of a suitable amine with a phenyl-substituted precursor.

    Coupling of the Two Moieties: The final step involves coupling the dithiolane and phenylazepane moieties through a suitable linker, often using a carbonyl-containing compound under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The dithiolane ring can undergo oxidation to form disulfide bonds.

    Reduction: The carbonyl group can be reduced to an alcohol.

    Substitution: The phenylazepane moiety can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents such as halogens or nitrating agents under acidic conditions.

Major Products

    Oxidation: Formation of disulfide derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted phenylazepane derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a biochemical probe due to its unique structural features.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Potential use in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 5-(1,2-dithiolan-3-yl)-1-(3-phenylazepan-1-yl)pentan-1-one is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its dithiolane and phenylazepane moieties. These interactions can modulate biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    5-(1,2-dithiolan-3-yl)-1-(3-phenylpiperidin-1-yl)pentan-1-one: Similar structure but with a piperidine ring instead of an azepane ring.

  • **5-(1,2-dithiolan-3-yl)-1-

Properties

IUPAC Name

5-(dithiolan-3-yl)-1-(3-phenylazepan-1-yl)pentan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H29NOS2/c22-20(12-5-4-11-19-13-15-23-24-19)21-14-7-6-10-18(16-21)17-8-2-1-3-9-17/h1-3,8-9,18-19H,4-7,10-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYLICKVHXAYMDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC(C1)C2=CC=CC=C2)C(=O)CCCCC3CCSS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H29NOS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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